Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a ruthenium complex with several ligands attached, including diphenylphosphino groups and a bipyrrole group. These types of complexes are often used in catalysis and other chemical reactions .
Molecular Structure Analysis
The structure of this compound would likely be determined by the arrangement of the ligands around the ruthenium center. The exact structure would depend on the specific synthesis conditions and the nature of the ligands .Chemical Reactions Analysis
Ruthenium complexes are often used as catalysts in a variety of chemical reactions. The specific reactions that this compound could catalyze would depend on the nature of the ligands and the overall structure of the complex .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the nature of the ligands. For example, the compound’s solubility, melting point, and reactivity could vary widely .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Asymmetric Hydrogenation
Ruthenium complexes incorporating chiral diphosphinite ligands, similar in structure to the specified compound, have been explored for their catalytic properties in asymmetric hydrogenation reactions. These complexes demonstrate the ability to catalyze the hydrogenation of ketones to alcohols with varying degrees of enantiomeric excess, indicating their potential in synthetic organic chemistry for producing chiral molecules (Falshaw et al., 2007).
Anticancer and Antimicrobial Activities
Ruthenium(II) complexes, including those with structures related to the compound , have shown promising results in in vitro studies for their cytotoxicity against cancer cell lines and antimicrobial activity. For instance, ruthenium(II) complexes with diclofenac and other ligands have been evaluated against lung and breast tumor cells, showcasing significant cytotoxicity which underscores their potential as therapeutic agents (Oliveira et al., 2020).
Role in Asymmetric Cyclopropanation
The study of chiral dicationic bis(aqua) complexes of ruthenium, which share similarity with the specified compound, has been reported to facilitate asymmetric cyclopropanation reactions. Although the yields and enantioselectivity were modest, these findings contribute to the field of asymmetric synthesis, suggesting the utility of such complexes in organic transformations (Bonaccorsi et al., 2006).
Interaction with Biological Molecules
Ruthenium complexes have been extensively investigated for their interaction with biological molecules, such as DNA and proteins. The understanding of these interactions is crucial for the development of metal-based drugs, offering insights into their mode of action at the molecular level. For example, ruthenium(II) complexes with clotrimazole and diphenylphosphine ligands have shown to bind with DNA and bovine serum albumin (BSA), indicating their potential applications in chemotherapy and as probes for studying biological systems (Colina-Vegas et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dichlororuthenium;1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMYBLAYOREDRA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50Cl2N4O4P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.